3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1353502-24-5
VCID: VC5384247
InChI: InChI=1S/C14H15N3O4S/c18-11-12-10-17(13-4-2-1-3-5-13)15-14(12)22(19,20)16-6-8-21-9-7-16/h1-5,10-11H,6-9H2
SMILES: C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35

3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1353502-24-5

Cat. No.: VC5384247

Molecular Formula: C14H15N3O4S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - 1353502-24-5

Specification

CAS No. 1353502-24-5
Molecular Formula C14H15N3O4S
Molecular Weight 321.35
IUPAC Name 3-morpholin-4-ylsulfonyl-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C14H15N3O4S/c18-11-12-10-17(13-4-2-1-3-5-13)15-14(12)22(19,20)16-6-8-21-9-7-16/h1-5,10-11H,6-9H2
Standard InChI Key APMDZDUNUKLUAA-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at three positions:

  • 1-Position: A phenyl group (C6H5\text{C}_6\text{H}_5), enhancing aromatic interactions.

  • 3-Position: A morpholine-4-sulfonyl group (N(SO2)morpholine\text{N}-(\text{SO}_2)-\text{morpholine}), contributing to solubility and electronic effects.

  • 4-Position: A formyl group (CHO\text{CHO}), enabling further derivatization via nucleophilic addition or condensation reactions .

The SMILES notation (C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3) and InChIKey (APMDZDUNUKLUAA-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC14H15N3O4S\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight321.35 g/mol
Melting PointNot reported
SolubilityInsufficient data
logP~1.13 (predicted)

The logP value, indicative of lipophilicity, suggests moderate permeability, aligning with morpholine’s polar nature . The absence of melting point and solubility data underscores the need for further experimental characterization.

Synthesis and Functionalization

Palladium-Catalyzed Cross-Coupling

A pivotal method involves Suzuki-Miyaura coupling, where a pyrazole triflate intermediate reacts with aryl boronic acids. For example:

  • Triflate Formation: 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde is treated with triflic anhydride to generate the triflate .

  • Coupling Reaction: The triflate undergoes Pd-catalyzed coupling with morpholine-4-sulfonyl boronic acid in 1,4-dioxane with K3PO4\text{K}_3\text{PO}_4 and Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 .

This method achieves moderate yields (36–76%) and is scalable for diverse pyrazole derivatives .

Vilsmeier-Haack Formylation

The aldehyde group is introduced via Vilsmeier-Haack reaction, where a chloromethyleneiminium salt intermediate is hydrolyzed to yield the carbaldehyde . This approach is critical for constructing the 4-formylpyrazole scaffold .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions .

  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential due to byproduct formation .

Biological Activities and Mechanisms

Antimicrobial Properties

The sulfonamide moiety confers broad-spectrum antimicrobial activity. For instance, similar compounds inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . The aldehyde group may synergize by disrupting microbial cell walls.

Anti-Inflammatory Effects

Pyrazole-carbaldehydes suppress COX-2 and TNF-α production, reducing inflammation in murine models . The morpholine ring’s oxygen atoms likely modulate NF-κB signaling .

Applications in Drug Discovery

Lead Optimization

The aldehyde group serves as a versatile handle for synthesizing:

  • Schiff Bases: Condensation with amines yields imines for antimicrobial screening .

  • Hydrazones: Reaction with hydrazines generates potential anticancer agents .

Pharmacokinetic Enhancement

The morpholine sulfonyl group improves aqueous solubility (logS: -2.10) , addressing a common limitation of pyrazole-based drugs. This modification also enhances metabolic stability by resisting cytochrome P450 oxidation .

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